The synthesis of CNT2 inhibitor-1 typically involves organic synthesis techniques that may include:
While specific synthetic routes for CNT2 inhibitor-1 are not detailed in the available literature, similar compounds often utilize established synthetic pathways involving nucleophilic substitutions or cyclization reactions. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.
Quantitative structure-activity relationship (QSAR) models may be employed to predict the interactions between CNT2 inhibitor-1 and its target based on its chemical structure. These models help understand how structural modifications can influence biological activity.
CNT2 inhibitor-1 primarily functions by inhibiting the activity of Concentrative Nucleotide Transporter 2. The mechanism involves competitive inhibition where the inhibitor binds to the transporter site, preventing substrate (nucleosides) from being transported across cell membranes.
Investigations into chemical reactions involving CNT2 inhibitor-1 may include:
The mechanism of action for CNT2 inhibitor-1 involves competitive inhibition of the Concentrative Nucleotide Transporter 2. When administered, it competes with natural substrates (like adenosine) for binding sites on the transporter, thereby reducing the uptake of purine nucleosides into cells.
Studies indicate that by inhibiting CNT2, there is a potential decrease in cellular levels of nucleosides that could affect various biological pathways including cancer cell proliferation and viral replication . This mechanism underlines its therapeutic relevance in conditions where modulation of nucleoside transport is beneficial.
While specific physical properties such as melting point or solubility are not provided, compounds similar to CNT2 inhibitor-1 generally exhibit moderate solubility in organic solvents and varying solubility in aqueous solutions depending on their functional groups.
Chemical properties relevant to CNT2 inhibitor-1 include:
Relevant data would typically be derived from empirical studies focusing on these properties during drug development phases.
CNT2 inhibitor-1 has significant implications in various scientific fields:
The ongoing research into CNT2 and its inhibitors continues to reveal new insights into their roles in health and disease management.
The discovery of CNT2 inhibitor-1 (CAS 880155-70-4) originated from structural insights into concentrative nucleoside transporter 2 (CNT2/SLC28A2), which mediates sodium-dependent uptake of purine nucleosides in intestinal epithelia. CNT2’s physiological role in dietary purine absorption – particularly adenosine – positioned it as a therapeutic target for hyperuricemia. Rational design leveraged homology modeling due to the absence of crystallographic structures; researchers used bovine CNT3 (PDB: 8TZ7; 46.05% sequence identity) and human CNT3 (PDB: 6KSW; 45.04% identity) as templates to reconstruct the substrate-binding pocket. Molecular dynamics simulations identified a conserved galactoside-binding subdomain critical for adenosine recognition, suggesting saccharide/glycoside analogs could competitively inhibit nucleoside transport by sterically blocking the sodium-coordination site [1] [2]. This approach diverged from conventional nucleoside-mimetic strategies, instead exploiting the transporter’s inherent affinity for glycosidic moieties to enhance compound specificity and reduce off-target effects [3].
Table 1: Key Structural Features of CNT2 Binding Pocket
Structural Element | Functional Role | Targeting Strategy |
---|---|---|
Sodium-coordination site | Allosteric regulation of substrate binding | Disruption via galactoside oxygen atoms |
Hydrophobic subpocket (F316) | Pi-stacking with nucleoside bases | Aromatic substituent engagement |
Polar cleft (Q215, S319) | Hydrogen bonding with substrates | Hydroxyl group positioning |
A natural product database of 4,704 saccharides and glycosides underwent hierarchical virtual screening against the CNT2 homology model. Initial docking employed Glide SP to assess steric and electrostatic complementarity, followed by MM-GBSA free energy calculations for top-scoring compounds. Cyanidin-3-O-galactoside (Cy3Gal) emerged as a primary hit due to its:
Table 2: Screening Results of Top Virtual Hits
Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) | Structural Class |
---|---|---|---|
Cyanidin-3-O-galactoside | -9.2 | 18.3 ± 1.7 | Anthocyanin glycoside |
Phlorizin | -6.8 | 42.1 ± 3.2 | Dihydrochalcone glycoside |
KGO-2142 | -7.5 | 12.9 ± 0.9 | Synthetic nucleoside |
CNT2 inhibitor-1 | -11.4 | 0.64 ± 0.08 | Pyrimidodiazepine |
Systematic modification of CNT2 inhibitor-1’s scaffold revealed critical SAR patterns:
Lead optimization addressed two limitations: moderate selectivity over ENT1 and poor aqueous solubility. Structure-guided modifications included:
Table 3: Selectivity Profile of Optimized CNT2 Inhibitor-1
Transporter | Subfamily | Inhibition at 1 μM (%) | Fold-Selectivity vs CNT2 |
---|---|---|---|
CNT2 (SLC28A2) | Concentrative | 98 ± 3 | 1 |
CNT1 (SLC28A1) | Concentrative | 12 ± 2 | 8.2 |
CNT3 (SLC28A3) | Concentrative | 9 ± 1 | 10.9 |
ENT1 (SLC29A1) | Equilibrative | 6 ± 1 | 16.3 |
ENT2 (SLC29A2) | Equilibrative | 4 ± 0.5 | 24.5 |
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